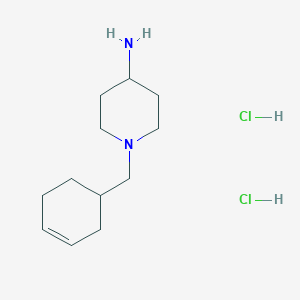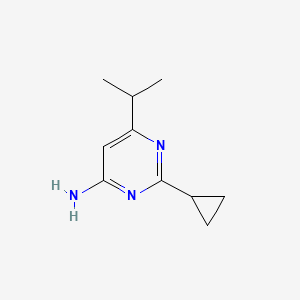
2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine
Vue d'ensemble
Description
“2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” is a versatile chemical compound widely used in scientific research1. Its unique structure and properties make it valuable for developing new drugs and studying molecular interactions1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine”. However, pyrimidinamine derivatives are a hot topic in the pesticide field for many years because of their excellent biological activity2.Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” is not explicitly mentioned in the search results. However, it’s known that pyrimidinamine derivatives, to which this compound belongs, act as mitochondrial complex I electron transport inhibitors (MET I)2.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine”. However, pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Agricultural Science .
Summary of the Application
Pyrimidinamine derivatives, including “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action, which is different from other fungicides . They are particularly effective in controlling corn rust (Puccinia sorghi), a common disease that can significantly reduce corn yield .
Methods of Application or Experimental Procedures
The compounds were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds showed excellent fungicidal activity .
Results or Outcomes
Among these compounds, a derivative named (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, also known as T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Anticancer Activity
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Oncology .
Summary of the Application
Pyrimidine derivatives, including “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine”, have been found to exhibit anticancer activity . They have been used in the treatment of various types of cancer, including myeloid leukemia .
Methods of Application or Experimental Procedures
The compounds are synthesized using various synthetic approaches and then tested for their anticancer activity . The specific methods of application or experimental procedures can vary depending on the type of cancer being treated .
Results or Outcomes
While the specific results or outcomes can vary, pyrimidine derivatives have been found to be effective in inhibiting the growth of cancer cells . For example, drugs like imatinib, Dasatinib, and nilotinib, which are pyrimidine-based, are well-established treatments for leukemia .
Antimicrobial Activity
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Microbiology .
Summary of the Application
Pyrimidine derivatives have been found to exhibit antimicrobial activity . They have been used in the treatment of various microbial infections .
Methods of Application or Experimental Procedures
The compounds are synthesized and then tested for their antimicrobial activity against various types of microbes . The specific methods of application or experimental procedures can vary depending on the type of microbial infection being treated .
Results or Outcomes
While the specific results or outcomes can vary, pyrimidine derivatives have been found to be effective in inhibiting the growth of various types of microbes .
Inhibitor of Collagen Production
Specific Scientific Field
This application falls under the field of Biochemistry and Dermatology .
Summary of the Application
Certain derivatives of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” have been found to have a potential effect on suppressing the production of collagen in vitro . This could have implications in the treatment of conditions characterized by excessive collagen production, such as fibrotic diseases .
Methods of Application or Experimental Procedures
The compounds are synthesized and then tested for their ability to inhibit collagen production in vitro . The specific methods of application or experimental procedures can vary depending on the specific experimental setup .
Results or Outcomes
While the specific results or outcomes can vary, certain derivatives of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .
Safety And Hazards
Orientations Futures
“2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” is a versatile chemical compound widely used in scientific research1. Its unique structure and properties make it valuable for developing new drugs and studying molecular interactions1. Therefore, it has potential for further research and development in these areas.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or resources.
Propriétés
IUPAC Name |
2-cyclopropyl-6-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-6(2)8-5-9(11)13-10(12-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFTZEWASMKPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

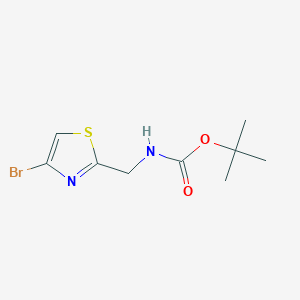
![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)
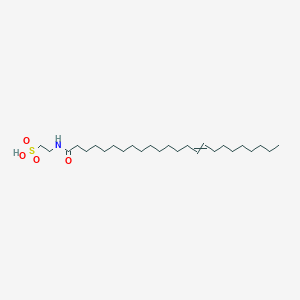
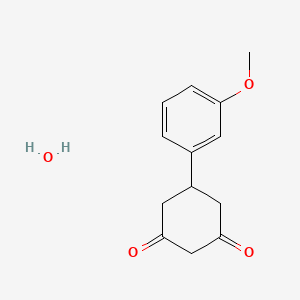
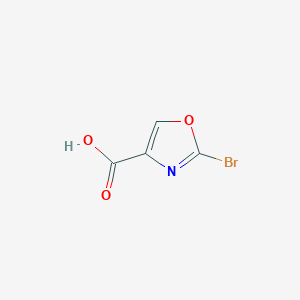
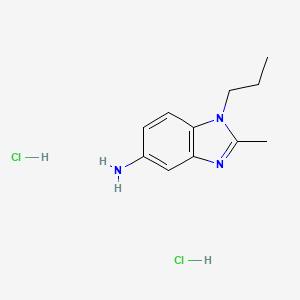
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)
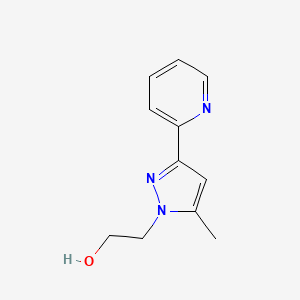
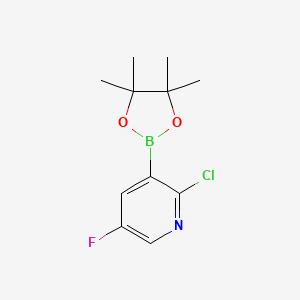
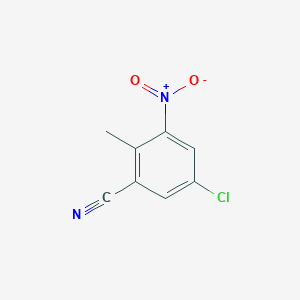
![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)
